REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:11]([NH2:13])=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:13][CH2:11][CH:3]([NH2:2])[CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1,2.3.4.5.6.7|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(CC1=CC=CC=C1)C(=O)N
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 7.5 h
|
Duration
|
7.5 h
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of H2O (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with hot THF (2×500 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow oil was dissolved in CHCl3
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(CC1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.6 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:11]([NH2:13])=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:13][CH2:11][CH:3]([NH2:2])[CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1,2.3.4.5.6.7|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(CC1=CC=CC=C1)C(=O)N
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 7.5 h
|
Duration
|
7.5 h
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of H2O (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with hot THF (2×500 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow oil was dissolved in CHCl3
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(CC1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.6 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |